1-(2-Fluoroethyl)-1H-indazol-6-amine
CAS No.:
Cat. No.: VC17678796
Molecular Formula: C9H10FN3
Molecular Weight: 179.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H10FN3 |
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Molecular Weight | 179.19 g/mol |
IUPAC Name | 1-(2-fluoroethyl)indazol-6-amine |
Standard InChI | InChI=1S/C9H10FN3/c10-3-4-13-9-5-8(11)2-1-7(9)6-12-13/h1-2,5-6H,3-4,11H2 |
Standard InChI Key | ASNSVBJGIBPWHP-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(C=C1N)N(N=C2)CCF |
Introduction
Structural and Chemical Properties
Molecular Architecture and Stereoelectronic Features
The indazole core of 1-(2-Fluoroethyl)-1H-indazol-6-amine consists of a bicyclic system with fused benzene and pyrazole rings. The substitution pattern—a 2-fluoroethyl group at N1 and an amine at C6—imparts distinct electronic and steric properties. Quantum mechanical calculations predict that the fluorine atom’s electronegativity induces a dipole moment, polarizing the ethyl chain and potentially enhancing membrane permeability compared to non-fluorinated analogs . The amine group at C6 serves as a hydrogen bond donor, a feature critical for interactions with biological targets such as enzymes or receptors .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 1-(2-Fluoroethyl)-1H-indazol-6-amine can be conceptualized through two key disconnections:
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Indazole Core Formation: Cyclization of o-hydrazinobenzonitrile derivatives or via transition metal-catalyzed C–H amination .
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N1-Alkylation: Introduction of the 2-fluoroethyl group using 1-fluoro-2-iodoethane or similar alkylating agents under basic conditions .
Reported Protocols for Analogous Compounds
A validated route to N1-alkylated indazoles involves:
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Methylation of 6-Nitroindazole: Reaction of 6-nitroindazole with iodomethane and K₂CO₃ in DMF yields N1- and N2-methyl isomers, separable via column chromatography .
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Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, yielding 1-methyl-1H-indazol-6-amine .
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Fluoroethyl Introduction: Substituting iodomethane with 1-fluoro-2-iodoethane in step 1 would theoretically produce 1-(2-fluoroethyl)-1H-indazol-6-amine, though reaction optimization may be required to minimize β-elimination side products .
Hazard | Precautionary Measures |
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H315 (Skin irritation) | P264 (Wash skin thoroughly) |
H319 (Eye irritation) | P305+P351+P338 (Eye rinse) |
H335 (Respiratory irritation) | P261 (Avoid inhalation) |
These align with precautions for 1H-indazol-6-amine .
Future Research Directions
Priority Investigations
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Synthetic Optimization: Develop regioselective N1-fluoroethylation protocols to minimize isomer formation .
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Target Identification: Screen against IDO1, Bcl-2, and kinase families using computational docking and high-throughput assays .
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In Vivo Profiling: Assess pharmacokinetics and efficacy in xenograft models of colorectal or hematological cancers.
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